molecular formula C9H15ClN2 B1430173 (2,5-Dimethylbenzyl)hydrazine hydrochloride CAS No. 1351630-64-2

(2,5-Dimethylbenzyl)hydrazine hydrochloride

Cat. No.: B1430173
CAS No.: 1351630-64-2
M. Wt: 186.68 g/mol
InChI Key: PSDHWTKKEMFFLD-UHFFFAOYSA-N
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Description

(2,5-Dimethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of hydrazine, where a benzyl group with two methyl substituents at positions 2 and 5 is attached to the nitrogen atom of hydrazine, and the compound is in its hydrochloride salt form. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with hydrazine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to remove impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylbenzyl)hydrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield various substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dimethylbenzyl)hydrazine hydrochloride is used in several scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (2,5-Dimethylbenzyl)hydrazine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its hydrazine moiety, which can form hydrazones with carbonyl compounds.

Comparison with Similar Compounds

(2,5-Dimethylbenzyl)hydrazine hydrochloride is similar to other hydrazine derivatives, such as phenylhydrazine and benzylhydrazine. its unique feature is the presence of the 2,5-dimethyl groups on the benzyl ring, which can influence its reactivity and biological activity. Other similar compounds include:

  • Phenylhydrazine: Lacks the methyl substituents on the benzyl ring.

  • Benzylhydrazine: Similar structure but without the methyl groups.

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Properties

IUPAC Name

(2,5-dimethylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7-3-4-8(2)9(5-7)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDHWTKKEMFFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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